molecular formula C23H20F2N2O2 B4987327 3-(3,4-Dimethoxyphenyl)-2-(2-fluorophenyl)-5-(4-fluorophenyl)-3,4-dihydropyrazole

3-(3,4-Dimethoxyphenyl)-2-(2-fluorophenyl)-5-(4-fluorophenyl)-3,4-dihydropyrazole

Cat. No.: B4987327
M. Wt: 394.4 g/mol
InChI Key: XFOXREVTSKXOPJ-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-2-(2-fluorophenyl)-5-(4-fluorophenyl)-3,4-dihydropyrazole is a complex organic compound that belongs to the class of dihydropyrazoles. This compound is characterized by the presence of three aromatic rings, each substituted with different functional groups, and a dihydropyrazole core. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-2-(2-fluorophenyl)-5-(4-fluorophenyl)-3,4-dihydropyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyrazole Core: This step involves the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound to form the dihydropyrazole ring.

    Aromatic Substitution: The aromatic rings are introduced through electrophilic aromatic substitution reactions. The specific conditions, such as temperature, solvent, and catalysts, depend on the reactivity of the starting materials.

    Functional Group Introduction: The methoxy and fluoro groups are introduced through nucleophilic substitution reactions. Common reagents include methanol and fluorinating agents like N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-2-(2-fluorophenyl)-5-(4-fluorophenyl)-3,4-dihydropyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazoline derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under controlled conditions.

Major Products

The major products formed from these reactions include various substituted pyrazoles, dihydropyrazolines, and other functionalized derivatives.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-2-(2-fluorophenyl)-5-(4-fluorophenyl)-3,4-dihydropyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-2-(2-fluorophenyl)-5-(4-fluorophenyl)-3,4-dihydropyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethoxyphenyl)-2-phenyl-5-(4-fluorophenyl)-3,4-dihydropyrazole
  • 3-(3,4-Dimethoxyphenyl)-2-(2-chlorophenyl)-5-(4-fluorophenyl)-3,4-dihydropyrazole

Uniqueness

The presence of both methoxy and fluoro groups on the aromatic rings of 3-(3,4-Dimethoxyphenyl)-2-(2-fluorophenyl)-5-(4-fluorophenyl)-3,4-dihydropyrazole distinguishes it from similar compounds. These functional groups contribute to its unique chemical reactivity and potential biological activities.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)-5-(4-fluorophenyl)-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F2N2O2/c1-28-22-12-9-16(13-23(22)29-2)21-14-19(15-7-10-17(24)11-8-15)26-27(21)20-6-4-3-5-18(20)25/h3-13,21H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOXREVTSKXOPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=NN2C3=CC=CC=C3F)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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